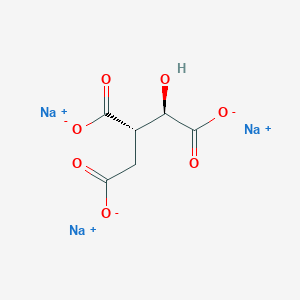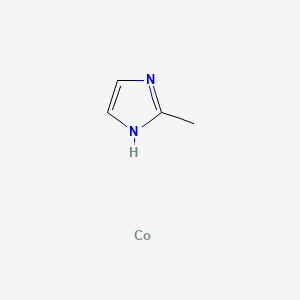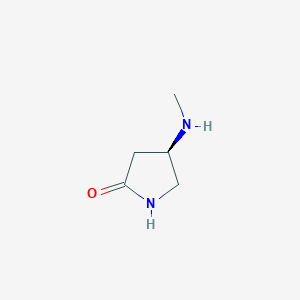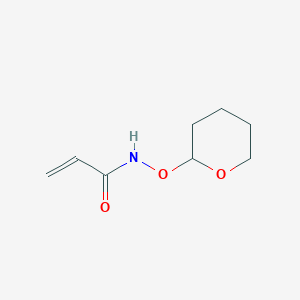
3-Bromo-6-chloro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-9H-carbazole: is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of bromine and chlorine atoms in the 3rd and 6th positions, respectively, enhances its reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 3-Bromo-6-chloro-9H-carbazole typically involves the bromination and chlorination of carbazole.
Industrial Production Methods: Industrial production often employs similar bromination and chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloro-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carbazole derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Oxidized carbazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Biochemical Research: Used as a biochemical reagent in various assays and studies.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: Incorporated into polymers to enhance their thermal and photochemical stability.
Wirkmechanismus
Molecular Targets and Pathways:
Biological Activity: The compound can interact with various biological targets, including enzymes and receptors, due to its aromatic structure and halogen substituents.
Pathways: It may influence cellular pathways by modulating enzyme activity or receptor binding, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-9H-carbazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-9H-carbazole:
3,6-Dibromo-9H-carbazole: Contains two bromine atoms, increasing its reactivity but potentially limiting its selectivity in reactions.
Uniqueness:
Reactivity: The presence of both bromine and chlorine atoms in 3-Bromo-6-chloro-9H-carbazole provides a unique combination of reactivity and selectivity, making it a versatile intermediate in organic synthesis.
Applications: Its dual halogenation allows for diverse applications in material science, pharmaceuticals, and industrial chemistry.
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTFGDMVQLLYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-bromo-3,4-dihydro-2H-pyrido[4,3-f][1,4]oxazepin-5-one](/img/structure/B8238452.png)


![benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8238484.png)


![2-[4-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B8238504.png)
![1-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B8238508.png)
![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)
![8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride](/img/structure/B8238514.png)

